7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid
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Overview
Description
7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid is a complex organic compound that features a thiazole ring, a heptanoic acid chain, and an oxooctenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid typically involves multi-step organic reactions. One common approach is the coupling of a thiazole derivative with a heptanoic acid precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and oxooctenyl group play crucial roles in binding to target molecules, influencing biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-methyl-3-oxooct-6-enoic acid: Shares structural similarities but lacks the thiazole ring.
Methyl 7-[2-methyl-5-(3-oxooct-1-enyl)-1,3-thiazol-4-yl]heptanoate: A methyl ester derivative with similar functional groups.
Uniqueness
7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid is unique due to its combination of a thiazole ring, heptanoic acid chain, and oxooctenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
CAS No. |
62672-11-1 |
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Molecular Formula |
C19H29NO3S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
7-[2-methyl-5-(3-oxooct-1-enyl)-1,3-thiazol-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H29NO3S/c1-3-4-7-10-16(21)13-14-18-17(20-15(2)24-18)11-8-5-6-9-12-19(22)23/h13-14H,3-12H2,1-2H3,(H,22,23) |
InChI Key |
OCUOIXPYMRKHNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC1=C(N=C(S1)C)CCCCCCC(=O)O |
Origin of Product |
United States |
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